molecular formula C14H15N3O B7539750 N-(1-phenylpropyl)pyrazine-2-carboxamide

N-(1-phenylpropyl)pyrazine-2-carboxamide

Cat. No. B7539750
M. Wt: 241.29 g/mol
InChI Key: QVUMNVNUUBWIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenylpropyl)pyrazine-2-carboxamide, commonly known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PP2A inhibitor has been studied for its ability to inhibit the activity of protein phosphatase 2A (PP2A), a key enzyme involved in the regulation of various cellular processes.

Mechanism of Action

N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor works by inhibiting the activity of N-(1-phenylpropyl)pyrazine-2-carboxamide, a phosphatase enzyme that plays a crucial role in the regulation of various cellular processes. N-(1-phenylpropyl)pyrazine-2-carboxamide is involved in the dephosphorylation of several proteins, including tumor suppressor proteins, cell cycle regulators, and signaling molecules. By inhibiting N-(1-phenylpropyl)pyrazine-2-carboxamide, N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor can alter the phosphorylation status of these proteins, leading to changes in cellular processes such as cell growth and survival.
Biochemical and Physiological Effects:
N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor has been shown to induce cell death in cancer cells, making it a promising candidate for cancer treatment. It has also been studied for its neuroprotective effects in various neurodegenerative disorders. N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor has been shown to inhibit viral replication, making it a potential antiviral agent.

Advantages and Limitations for Lab Experiments

N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor has several advantages for lab experiments, including its ability to induce cell death in cancer cells and its potential neuroprotective effects. However, N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor research. One direction is to further investigate its potential therapeutic applications in cancer treatment and neurodegenerative disorders. Another direction is to explore its potential as an antiviral agent. Additionally, further studies are needed to determine the safety and efficacy of N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor in humans.

Synthesis Methods

N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor can be synthesized through a series of chemical reactions. The starting material for the synthesis is 1-phenylpropan-1-one, which is reacted with hydrazine hydrate to produce 1-phenylpropylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-phenylpropylpyrazine-2-carboxylic acid ethyl ester. Finally, this compound is treated with ammonia to yield the desired product, N-(1-phenylpropyl)pyrazine-2-carboxamide.

Scientific Research Applications

N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. Several studies have shown that N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor can induce cell death in cancer cells, making it a promising candidate for cancer treatment. N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor has also been studied for its neuroprotective effects and its ability to inhibit viral replication.

properties

IUPAC Name

N-(1-phenylpropyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-2-12(11-6-4-3-5-7-11)17-14(18)13-10-15-8-9-16-13/h3-10,12H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUMNVNUUBWIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenylpropyl)pyrazine-2-carboxamide

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